Ethyl 4-[[(2-amino-6-benzothiazolyl)carbonyl]amino]benzoate
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Overview
Description
ETHYL 4-(2-AMINO-1,3-BENZOTHIAZOLE-6-AMIDO)BENZOATE: is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are bicyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-AMINO-1,3-BENZOTHIAZOLE-6-AMIDO)BENZOATE typically involves the condensation of 2-aminobenzenethiol with ethyl 4-aminobenzoate under specific reaction conditions. The process can be divided into several steps:
Condensation Reaction: The initial step involves the condensation of 2-aminobenzenethiol with ethyl 4-aminobenzoate in the presence of a suitable catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Cyclization: The intermediate product undergoes cyclization to form the benzothiazole ring. This step often requires heating and the presence of a dehydrating agent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ETHYL 4-(2-AMINO-1,3-BENZOTHIAZOLE-6-AMIDO)BENZOATE in high purity.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
One-Pot Synthesis: This method combines all the reaction steps into a single reaction vessel, reducing the need for intermediate purification and minimizing waste.
Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2-AMINO-1,3-BENZOTHIAZOLE-6-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
ETHYL 4-(2-AMINO-1,3-BENZOTHIAZOLE-6-AMIDO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its pharmacological activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-AMINO-1,3-BENZOTHIAZOLE-6-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
ETHYL 4-(2-AMINO-1,3-BENZOTHIAZOLE-6-AMIDO)BENZOATE can be compared with other benzothiazole derivatives:
2-Aminobenzothiazole: A simpler benzothiazole derivative with similar biological activities but different chemical properties.
4-Amino-2,1,3-benzothiadiazole: Another benzothiazole derivative with distinct applications in materials science and medicinal chemistry.
The uniqueness of ETHYL 4-(2-AMINO-1,3-BENZOTHIAZOLE-6-AMIDO)BENZOATE lies in its specific functional groups and their influence on its chemical reactivity and biological activities.
Properties
CAS No. |
313524-22-0 |
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Molecular Formula |
C17H15N3O3S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 4-[(2-amino-1,3-benzothiazole-6-carbonyl)amino]benzoate |
InChI |
InChI=1S/C17H15N3O3S/c1-2-23-16(22)10-3-6-12(7-4-10)19-15(21)11-5-8-13-14(9-11)24-17(18)20-13/h3-9H,2H2,1H3,(H2,18,20)(H,19,21) |
InChI Key |
ZLXOJFJFEAZMAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N |
Origin of Product |
United States |
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